N'-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
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Overview
Description
N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide, with the chemical formula C21H22N4O, is a compound of interest due to its potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between 3-pyridinecarboxaldehyde and 1,2,3,4-tetrahydro-9H-carbazole-9-carbohydrazide. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain the desired purity and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions may occur at the pyridine or carbazole ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, including enzyme inhibition.
Medicine: Investigated for therapeutic effects, especially in Alzheimer’s disease treatment.
Industry: May serve as a precursor for pharmaceuticals or functional materials.
Mechanism of Action
The exact mechanism by which N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related hydrazides, carbazoles, and pyridine derivatives. Its uniqueness lies in its specific combination of structural features.
Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.
Properties
CAS No. |
452089-92-8 |
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Molecular Formula |
C21H22N4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1,3,5-7,9,12,14-15H,2,4,8,10-11,13H2,(H,24,26)/b23-15+ |
InChI Key |
ABVRUNQLPHWJNQ-HZHRSRAPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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